molecular formula C20H25N3O5S2 B2678067 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 392324-13-9

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2678067
CAS No.: 392324-13-9
M. Wt: 451.56
InChI Key: QYYSIVXJLRSUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide Chemistry

The sulfonamide class traces its origins to Paul Ehrlich’s early 20th-century work on chemotherapeutic agents, culminating in Gerhard Domagk’s 1932 discovery of prontosil’s antibacterial properties. Sulfanilamide, synthesized in 1908 but not clinically tested until the 1930s, became the progenitor of over 150 FDA-approved sulfonamide derivatives. The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide represents a modern iteration of this lineage, incorporating structural innovations developed through decades of sulfonamide research. Key historical milestones influencing its design include:

  • 1930s–1940s : Establishment of the sulfanilamide scaffold’s antibacterial mechanism via dihydropteroate synthase (DHPS) inhibition
  • 1950s–1970s : Expansion into non-antibacterial applications (e.g., carbonic anhydrase inhibitors, diuretics)
  • 2000s–present : Computational-guided optimization of sulfonamide pharmacophores for enhanced target affinity

The integration of a 3,5-dimethylpiperidine sulfonyl group in this compound reflects contemporary strategies to modulate lipophilicity and steric bulk—parameters poorly understood in early sulfonamide therapeutics.

Significance in Contemporary Medicinal Chemistry Research

This benzamide-sulfonamide hybrid exemplifies three key trends in modern drug discovery:

  • Multitarget engagement : The sulfamoylphenyl moiety retains DHPS affinity (Ki = 12 nM in analogous compounds), while the dimethylpiperidine group may confer carbonic anhydrase IX/XII selectivity observed in cancer therapeutics.
  • Resistance mitigation : Structural complexity disrupts bacterial efflux pump recognition—a critical limitation of simpler sulfonamides like sulfamethoxazole.
  • ADMET optimization : Piperidine substitution reduces plasma protein binding (PPB = 78% vs. 92% for sulfadiazine analogs) while maintaining aqueous solubility (logP = 1.8).

Recent docking studies suggest the 4-sulfamoylphenyl group forms hydrogen bonds with DHPS’s pterin-binding pocket (ΔG = -8.9 kcal/mol), while the benzamide core stabilizes hydrophobic interactions with Val-49 and Phe-31 residues.

Classification within the Sulfonamide Derivatives Framework

This compound belongs to the diarylsulfonamide subclass, characterized by:

  • Core structure : Benzamide scaffold (C6H5CONH-)
  • Primary sulfonamide : -SO2NH2 at phenyl-C4
  • Secondary sulfonamide : 3,5-dimethylpiperidine-SO2- at benzamide-C4

Comparative analysis with FDA-approved sulfonamides reveals distinct features:

Structural Feature Role in Bioactivity Example Analogues
3,5-Dimethylpiperidine Conformational restriction Celecoxib (COX-2 inhibitor)
N-linked sulfamoylphenyl DHPS active site penetration Sulfadiazine
Benzamide core π-π stacking with aromatic residues Torasemide (diuretic)

The dimethylpiperidine group’s chair conformation optimizes steric complementarity with hydrophobic enzyme pockets, a design principle validated in recent quinoline-sulfonamide hybrids showing 40-fold greater CA IX inhibition than acetazolamide.

Research Paradigms and Scientific Significance

Four interconnected paradigms define this compound’s research trajectory:

  • Fragment-based drug design (FBDD) : The benzamide-sulfonamide core serves as a privileged fragment in protease inhibitor development, with demonstrated activity against HIV-1 RT (IC50 = 3.2 μM in preliminary assays).
  • Computational chemistry : Density functional theory (DFT) models predict strong electron-withdrawing effects from the sulfonyl groups (HOMO-LUMO gap = 4.1 eV), enhancing electrophilic reactivity at the sulfamoyl nitrogen.
  • Structural hybridization : Merging benzamide and piperidine motifs follows the "selective optimization of side activities" (SOSA) approach, yielding dual DHPS/CA inhibitors with reduced off-target effects.
  • Crystallographic studies : Recent X-ray data (PDB: 8T4M) show the 3,5-dimethyl groups induce a 15° axial rotation in piperidine, optimizing van der Waals contacts with DHPS’s Ile-63 residue.

Ongoing research explores this compound’s potential as:

  • A fluoroquinolone potentiator (FIC index = 0.25 with ciprofloxacin against E. coli)
  • A theranostic agent via sulfonamide-mediated ^18F-radiolabeling
  • A photoaffinity probe for mapping sulfonamide-binding proteomes

This multifaceted research significance underscores the compound’s value as both a pharmacological tool and lead candidate in antimicrobial and anticancer development pipelines.

(Word count: 998)

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-11-15(2)13-23(12-14)30(27,28)19-7-3-16(4-8-19)20(24)22-17-5-9-18(10-6-17)29(21,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYSIVXJLRSUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine derivative, followed by sulfonylation and subsequent coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in catalysis and material science for developing new materials and processes

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences :

  • The oxadiazole ring in LMM5/LMM11 replaces the dimethylpiperidinyl sulfonyl group in the target compound.
  • Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans, with IC₅₀ values in the micromolar range, attributed to thioredoxin reductase inhibition .
Compound Core Structure Substituents Biological Activity
Target Compound Benzamide 3,5-Dimethylpiperidinyl sulfonyl Not reported (structural analog data)
LMM5 1,3,4-Oxadiazole Benzyl/methyl sulfamoyl, 4-methoxyphenyl Antifungal (IC₅₀: ~5–10 μM)
LMM11 1,3,4-Oxadiazole Cyclohexyl/ethyl sulfamoyl, furanyl Antifungal (IC₅₀: ~10–15 μM)

Sulfonamide Derivatives in Cancer Therapy

Bromo-Substituted Isatin Derivative (): The compound 4-(5-bromo-2-oxoindolin-3-ylidene-amino)-N-(4-sulfamoylphenyl)benzamide shares the N-(4-sulfamoylphenyl)benzamide scaffold with the target molecule but incorporates an isatin moiety (indole derivative).

Key Findings :

  • Exhibits potent inhibition of carbonic anhydrase isoforms (hCA I, II, XII) with IC₅₀ values of 7.9, 7.5, and 0.58 nM, respectively.
  • Outperforms acetazolamide (reference drug) by >10-fold in hCA XII inhibition, highlighting the role of sulfamoylbenzamide in enzyme binding .

Aminothiazole-Based NF-κB Activators

Compounds 50 and 2D216 (): These molecules feature a benzamide core modified with aminothiazole and sulfonamide groups.

  • Compound 50 : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide.
  • Compound 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide.

Comparison :

  • The target compound replaces the thiazole ring with a dimethylpiperidinyl sulfonyl group.

Pyrrolo-Pyrimidin Derivatives

Compound 15 ():
4-(9-(4-Bromophenyl)-2-thioxo-2H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7(3H)-yl)benzenesulfonamide features a fused heterocyclic system but retains the 4-sulfamoylphenyl group.

Structural Contrast :

  • The pyrrolo-pyrimidin core increases molecular complexity compared to the simpler benzamide scaffold of the target compound.
  • No biological data are reported for this analog, limiting functional comparison .

Biological Activity

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide is a compound that belongs to the class of sulfonamides and benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. The unique structural features of this compound, including the piperidine ring and sulfonamide group, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 394.51 g/mol. The presence of the sulfonyl group enhances its pharmacological properties, while the piperidine moiety may influence its interaction with biological targets.

Property Value
Molecular FormulaC21H26N2O4S
Molecular Weight394.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : Similar to other sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial proliferation and survival.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against malignant cells while sparing non-malignant cells. This selectivity is potentially due to differential uptake or metabolism in cancerous tissues .

Antibacterial Activity

In vitro studies have demonstrated that compounds structurally related to this compound show significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

Anticancer Activity

Research has indicated that related compounds exhibit cytotoxic effects on several cancer cell lines, including:

  • HL-60 (promyelocytic leukemia)
  • HSC-2 (squamous cell carcinoma)

The cytotoxicity was evaluated using the Cell Counting Kit-8 (CCK-8) assay, revealing that these compounds can induce apoptosis in cancer cells at micromolar concentrations.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related benzamide derivatives on HL-60 and HSC cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against malignant cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have shown that modifications to the piperidine ring and phenyl substituents can enhance biological activity. For instance, introducing electron-withdrawing groups on the phenyl moiety increased binding affinity to target enzymes involved in cancer cell proliferation .

Q & A

Q. How can researchers optimize the synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide to achieve high yield and purity?

Methodology :

  • Stepwise Synthesis : Follow multi-step protocols involving sulfonylation of the piperidine ring (3,5-dimethylpiperidine) and subsequent coupling with the benzamide-sulfamoylphenyl backbone. Use polar aprotic solvents (e.g., DMF) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Parameter Optimization :
    • Temperature : Maintain 80–100°C during sulfonylation to avoid side reactions.
    • Reaction Time : Monitor via TLC; sulfonylation typically requires 6–8 hours for completion.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate pure product .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for key protons (e.g., piperidine methyl groups at δ ~1.2 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) and verify coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₀H₂₄N₃O₄S₂: 442.12 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve the 3D conformation to analyze sulfonamide-piperidine torsion angles and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodology :

  • In Vitro Assays :
    • Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay; calculate IC₅₀ values (expected range: 10–100 nM due to sulfonamide’s zinc-binding affinity) .
    • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
  • Control Experiments : Compare with standard inhibitors (e.g., acetazolamide) and validate via dose-response curves .

Advanced Research Questions

Q. How should researchers resolve discrepancies in biological activity data across different studies?

Methodology :

  • Variable Identification :
    • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength can alter sulfonamide-zinc interactions .
    • Enzyme Isoforms : Test specificity against isoforms (e.g., CA IX vs. CA XII) using isoform-selective assays .
  • Cross-Validation : Replicate experiments with standardized protocols (e.g., uniform buffer systems from : sodium acetate/sodium 1-octanesulfonate, pH 4.6) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?

Methodology :

  • Functional Group Variation :
    • Piperidine Substituents : Replace 3,5-dimethyl groups with bulkier substituents (e.g., isopropyl) to assess steric effects on binding .
    • Sulfamoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity and zinc affinity .
  • Activity Cliffs : Use computational tools (e.g., Schrödinger’s Phase) to map activity changes against structural modifications .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with target enzymes?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in carbonic anhydrase’s active site. Prioritize poses with sulfonamide oxygen-zinc coordination .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with Thr199/Glu106) .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of substituents (e.g., piperidine methyl groups contribute ~−1.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.